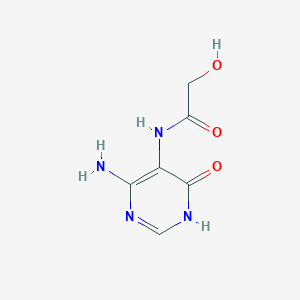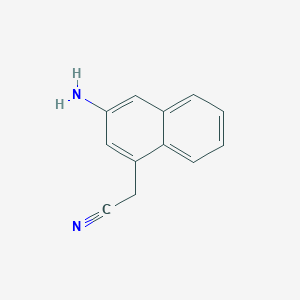![molecular formula C12H10N2 B11908149 5H-indeno[1,2-b]pyridin-4-amine CAS No. 340025-26-5](/img/structure/B11908149.png)
5H-indeno[1,2-b]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-indeno[1,2-b]piridin-4-amina: es un compuesto heterocíclico que presenta un sistema de anillos fusionados que consta de un anillo de indeno y un anillo de piridina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 5H-indeno[1,2-b]piridin-4-amina generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de 2-aminopiridina con derivados de indanona en presencia de un catalizador adecuado. Las condiciones de reacción a menudo implican calentamiento y el uso de disolventes como etanol o ácido acético.
Métodos de producción industrial: La producción industrial de 5H-indeno[1,2-b]piridin-4-amina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: 5H-indeno[1,2-b]piridin-4-amina puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando hidrogenación.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno en presencia de un catalizador de paladio se utiliza a menudo para la reducción.
Sustitución: Los agentes halogenantes como el bromo o el cloro pueden utilizarse para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción podría producir derivados tetrahidro.
Aplicaciones Científicas De Investigación
Química: 5H-indeno[1,2-b]piridin-4-amina se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos. Su estructura única la hace valiosa para crear materiales novedosos con propiedades específicas.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos. Su capacidad para interactuar con diversos objetivos biológicos lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina: El compuesto ha mostrado promesa en la química medicinal para el desarrollo de fármacos dirigidos a enzimas o receptores específicos. Sus características estructurales permiten el diseño de moléculas con alta especificidad y potencia.
Industria: En el sector industrial, 5H-indeno[1,2-b]piridin-4-amina se utiliza en la producción de materiales avanzados, incluidos polímeros y revestimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de 5H-indeno[1,2-b]piridin-4-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías implicadas a menudo incluyen mecanismos de transducción de señales que dan como resultado cambios en la función celular.
Comparación Con Compuestos Similares
Compuestos similares:
5H-indeno[1,2-b]piridina: Comparte un sistema de anillos fusionados similar, pero carece del grupo amino.
Derivados de indeno[1,2-b]piridina: Diversos derivados con diferentes sustituyentes en los anillos de indeno o piridina.
Unicidad: 5H-indeno[1,2-b]piridin-4-amina es única debido a la presencia del grupo amino, que aumenta su reactividad y potencial para formar enlaces de hidrógeno. Esta característica la hace particularmente valiosa en la química medicinal para diseñar moléculas con actividades biológicas específicas.
Propiedades
Número CAS |
340025-26-5 |
|---|---|
Fórmula molecular |
C12H10N2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5H-indeno[1,2-b]pyridin-4-amine |
InChI |
InChI=1S/C12H10N2/c13-11-5-6-14-12-9-4-2-1-3-8(9)7-10(11)12/h1-6H,7H2,(H2,13,14) |
Clave InChI |
HCVUSBQWYQPPPW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=NC=CC(=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



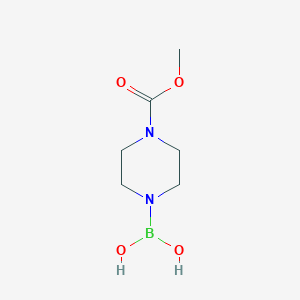

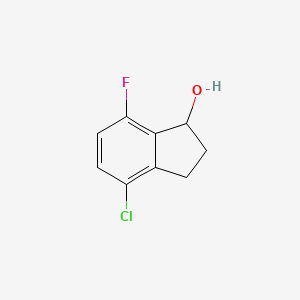
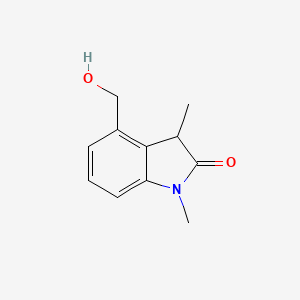
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)





![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
